molecular formula C13H10N2O3 B15230400 5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B15230400
M. Wt: 242.23 g/mol
InChI Key: KHNWTKRXHHJJED-UHFFFAOYSA-N
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Description

5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both benzoxazole and pyrrole moieties Benzoxazole is known for its wide range of biological activities, while pyrrole is a fundamental structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole ring, followed by the construction of the pyrrole ring

    Benzoxazole Formation: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrrole Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole moiety and exhibit similar biological activities.

    Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole share the pyrrole ring and are used in various chemical and biological applications.

Uniqueness

5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of benzoxazole and pyrrole rings in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-(1,3-benzoxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H10N2O3/c1-7-4-10(15-12(7)13(16)17)8-2-3-9-11(5-8)18-6-14-9/h2-6,15H,1H3,(H,16,17)

InChI Key

KHNWTKRXHHJJED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC3=C(C=C2)N=CO3)C(=O)O

Origin of Product

United States

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